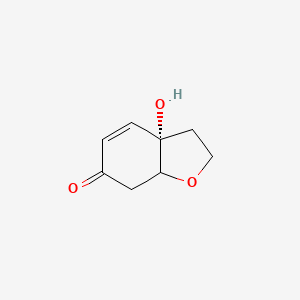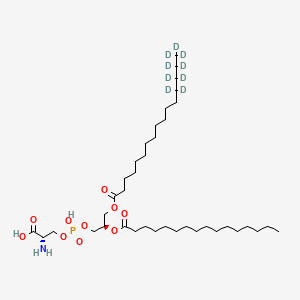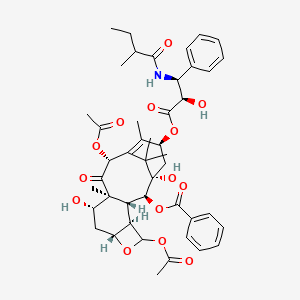
1-(2-Hydroxypropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxypropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a chemical compound with a unique structure that includes a pyridine ring, a hydroxypropyl group, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxypropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid typically involves the reaction of 2-hydroxypropylamine with a suitable pyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
1-(2-Hydroxypropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyridine ring can be reduced to form a hydroxyl group.
Substitution: The carboxylic acid group can be substituted with other functional groups, such as amines or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an anhydrous solvent.
Substitution: Substitution reactions may involve reagents like thionyl chloride for converting the carboxylic acid to an acyl chloride, followed by reaction with an amine or alcohol.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides, esters, or other derivatives.
科学研究应用
1-(2-Hydroxypropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 1-(2-Hydroxypropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group may facilitate binding to active sites, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Hydroxypropyl-β-cyclodextrin: Known for its ability to form inclusion complexes with various molecules.
2-Hydroxyethyl methacrylate: Used in the production of hydrogels and contact lenses.
N-(2-Hydroxypropyl) methacrylamide: Utilized in drug delivery systems and biomedical applications.
Uniqueness
1-(2-Hydroxypropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C9H11NO4 |
|---|---|
分子量 |
197.19 g/mol |
IUPAC 名称 |
1-(2-hydroxypropyl)-2-oxopyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H11NO4/c1-6(11)5-10-3-2-7(9(13)14)4-8(10)12/h2-4,6,11H,5H2,1H3,(H,13,14) |
InChI 键 |
VMSIRKASFFJQFM-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1C=CC(=CC1=O)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,3R,12R,16R)-15-[4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-(3,4,5-trihydroxyoxan-2-yl)oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one](/img/structure/B12431254.png)







![4-[(2~{r},3~{a}~{s},5~{s},6~{s},6~{a}~{s})-6'-Chloranyl-6-(3-Chloranyl-2-Fluoranyl-Phenyl)-4-(Cyclopropylmethyl)-2'-Oxidanylidene-Spiro[1,2,3,3~{a},6,6~{a}-Hexahydropyrrolo[3,2-B]pyrrole-5,3'-1~{h}-Indole]-2-Yl]benzoic Acid](/img/structure/B12431306.png)
![N'-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B12431309.png)


![2-(Pyrazolo[1,5-a]pyridin-3-yl)ethanamine](/img/structure/B12431327.png)
